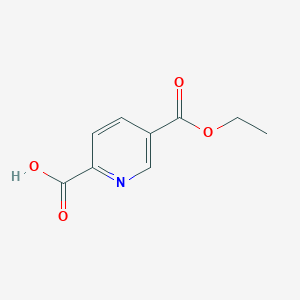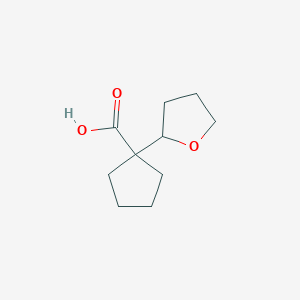![molecular formula C20H31N5O2 B2588081 4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-67-1](/img/structure/B2588081.png)
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione, commonly known as roscovitine, is a purine derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. Roscovitine is a selective inhibitor of cyclin-dependent kinases (CDKs) and has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
Chemical Synthesis and Derivatives
A study detailed the synthesis of 7,8-polymethylenehypoxanthines, leading to compounds with potential for antiviral and antihypertensive activities. This synthesis route illustrates the chemical versatility and the foundation for further modification and exploration of biological activities related to the specified compound (Nilov et al., 1995).
Biological Evaluation and Potential Applications
Another research focus involves the synthesis and evaluation of derivatives for potential antidepressant agents, highlighting the significance of structural analogs in the development of new therapeutic options. This includes the study of serotonin receptor affinity and phosphodiesterase inhibitor activity, providing a base for understanding the biochemical and pharmacological relevance of such compounds (Zagórska et al., 2016).
Antimicrobial and Enzyme Inhibition Activities
Research on indeno imidazoles has shown that these compounds exhibit antibacterial activity against specific strains and inhibitory activities against cholinesterase enzymes, suggesting their potential in addressing microbial infections and conditions related to enzyme dysregulation (Ghalib et al., 2012).
Novel Synthesis Methods and Applications
A novel method for the synthesis of substituted imidazothiazolones was developed, demonstrating the versatility and potential applications of imidazole derivatives in medicinal chemistry and beyond. This method underscores the continuous search for efficient synthetic routes to explore the therapeutic potentials of imidazole derivatives (Kravchenko et al., 2015).
properties
IUPAC Name |
4,7,8-trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-6-8-10-12-23-14(3)15(4)25-16-17(21-19(23)25)22(5)20(27)24(18(16)26)13-11-9-7-2/h6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEVOMRUDDODLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)

![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)


![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)
![N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)
